methyl 2,7-dimethyl-3-oxo-5-[4-(pentyloxy)phenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Methyl 2,7-dimethyl-3-oxo-5-[4-(pentyloxy)phenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a thiazolo[3,2-a]pyrimidine derivative characterized by:
- A methyl ester group at position 4.
- 2,7-Dimethyl substitutions on the thiazolo-pyrimidine core.
- A 4-(pentyloxy)phenyl moiety at position 5, introducing a lipophilic alkoxy chain.
The pentyloxy group likely enhances solubility in nonpolar media compared to shorter alkoxy or aryl substituents.
Properties
Molecular Formula |
C21H26N2O4S |
|---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
methyl 2,7-dimethyl-3-oxo-5-(4-pentoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C21H26N2O4S/c1-5-6-7-12-27-16-10-8-15(9-11-16)18-17(20(25)26-4)13(2)22-21-23(18)19(24)14(3)28-21/h8-11,14,18H,5-7,12H2,1-4H3 |
InChI Key |
WNMAGJFFCAXKIB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C2C(=C(N=C3N2C(=O)C(S3)C)C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of methyl 2,7-dimethyl-3-oxo-5-[4-(pentyloxy)phenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate thiazole and pyrimidine precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
Antimicrobial Activity
Several studies have reported the antimicrobial efficacy of thiazolo-pyrimidine derivatives, including this compound. It has shown activity against various bacterial strains, suggesting potential as a broad-spectrum antimicrobial agent. For instance, one study demonstrated a minimum inhibitory concentration (MIC) of 15.62 µg/mL against Staphylococcus aureus, indicating significant antibacterial properties.
Anticancer Properties
The compound has also been investigated for its anticancer activities. In vitro assays revealed that it induces apoptosis in cancer cell lines such as HepG2 (liver cancer) and MCF7 (breast cancer). The mechanism involves the upregulation of pro-apoptotic proteins like p53 and the downregulation of anti-apoptotic proteins such as Bcl-2, leading to cell cycle arrest and subsequent cell death.
Anti-inflammatory Effects
Inflammation is a critical factor in various diseases, including cancer and autoimmune disorders. Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making it a candidate for further exploration in anti-inflammatory therapies.
Applications in Medicinal Chemistry
The unique properties of methyl 2,7-dimethyl-3-oxo-5-[4-(pentyloxy)phenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate make it an attractive target for drug development:
Drug Development
Due to its diverse biological activities, this compound can serve as a lead molecule for developing new therapeutic agents. Its ability to interact with multiple biological targets allows for the design of multitarget drugs that can address complex diseases like cancer and infections.
Structure-Activity Relationship Studies
The structural features of this compound provide an excellent basis for structure-activity relationship (SAR) studies. By modifying different substituents on the thiazolo-pyrimidine core, researchers can optimize its biological activity and selectivity towards specific targets.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various thiazolo-pyrimidine derivatives against clinical isolates of Escherichia coli and Staphylococcus aureus. The results indicated that this compound exhibited significant antibacterial activity with an MIC comparable to standard antibiotics.
Case Study 2: Anticancer Activity
In vitro studies conducted on HepG2 liver cancer cells showed that treatment with this compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells after treatment with concentrations as low as 10 µM.
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Thiazolo[3,2-a]pyrimidine | Thiazole and pyrimidine rings | Antimicrobial |
| 7-Methylthiazolo[3,2-a]pyrimidin | Similar ring structure | Anti-inflammatory |
| Isoxazole derivatives | Isoxazole ring | Anticancer |
Mechanism of Action
The mechanism of action of methyl 2,7-dimethyl-3-oxo-5-[4-(pentyloxy)phenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Substituent Variations at Position 5
The phenyl group at position 5 is a critical modulator of electronic and steric properties. Key analogues include:
Ester vs. Amide Functionalization
The carboxylate group at position 6 is often modified to tune reactivity and bioavailability:
- Ethyl/Methyl esters : Ethyl esters (e.g., ) are common due to ease of synthesis. Methyl esters, as in the target compound, may hydrolyze faster in vivo, affecting metabolic stability .
- Carboxamides : Replacement of the ester with a carboxamide (e.g., ) introduces hydrogen-bonding capacity, improving target binding in biological systems .
Heterocyclic Modifications
Some analogues feature fused heterocycles, altering conformational rigidity and bioactivity:
- Triazolo-thiadiazine derivatives (): Nitrogen-rich systems enhance coordination with metal ions, relevant in catalytic or medicinal chemistry .
Crystallographic and Conformational Analysis
X-ray studies of analogous compounds (e.g., ) reveal:
- Planarity of the thiazolo-pyrimidine core : Disrupted by bulky substituents (e.g., trimethoxybenzylidene in ), leading to puckered conformations .
- Intermolecular interactions : Halogen (C–Br···π) and hydrogen bonds (N–H···O) stabilize crystal lattices .
- The pentyloxy chain in the target compound may induce disorder in crystal packing due to its flexibility, contrasting with rigid bromo or methoxy substituents .
Biological Activity
Methyl 2,7-dimethyl-3-oxo-5-[4-(pentyloxy)phenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound belonging to the thiazolo[3,2-a]pyrimidine family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, cytotoxic, and potential therapeutic properties.
Antimicrobial Activity
Thiazolo[3,2-a]pyrimidines have been reported to exhibit significant antimicrobial properties. For instance, derivatives of thiazolo[4,5-b]pyridine demonstrated potent inhibitory effects against various bacterial strains such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 µM . The mechanism of action often involves interference with bacterial DNA gyrase and MurD enzymes, which are critical for bacterial replication .
| Compound | MIC (µM) | Target Organism |
|---|---|---|
| 3g | 0.21 | Pseudomonas aeruginosa |
| 3g | 0.21 | Escherichia coli |
Cytotoxicity and Antitumor Activity
Recent studies have indicated that thiazolo[3,2-a]pyrimidine derivatives possess significant cytotoxic effects against various cancer cell lines. For example, compounds containing specific substituents showed high efficacy against the M-HeLa cervical adenocarcinoma cell line while exhibiting low toxicity towards normal liver cells . The cytotoxic mechanisms may involve the induction of apoptosis and disruption of cellular signaling pathways.
| Compound | Cell Line | IC50 (µM) | Toxicity Level |
|---|---|---|---|
| 1 | M-HeLa | 12.5 | Low |
| 2 | Chang Liver Cells | >100 | Low |
The biological activity of this compound is attributed to its ability to interact with specific biological targets. Molecular docking studies suggest that these compounds can form stable interactions with key residues in target proteins such as DNA gyrase and acetylcholinesterase (AChE), enhancing their therapeutic potential .
Case Studies
- Antimicrobial Evaluation : A series of thiazolo derivatives were synthesized and evaluated for their antimicrobial properties. The study showed that compounds with pentyloxy substituents exhibited enhanced antibacterial activity compared to their counterparts without such modifications .
- Cytotoxicity Assessment : In vitro studies demonstrated that certain thiazolo derivatives displayed selective cytotoxicity against cancer cells while sparing normal cells. This selectivity is crucial for developing new anticancer agents with fewer side effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
